

An In-depth Technical Guide to the Chiral Properties of 4-Hydroxypentanoic Acid

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Compound of Interest

Compound Name: Sodium 4-hydroxypentanoate

CAS No.: 56279-37-9

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 4-Hydroxypentanoic Acid

4-Hydroxypentanoic acid (4-HPA), also known as γ -hydroxyvaleric acid, is a bifunctional organic molecule containing both a hydroxyl and a carboxylic acid group.^[1] Its structure possesses a single stereocenter at the C4 position, giving rise to two non-superimposable mirror images, the enantiomers (R)-4-hydroxypentanoic acid and (S)-4-hydroxypentanoic acid.

^[1] This chirality is of paramount importance in the fields of drug development and biotechnology, as enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic properties. The differential interaction of enantiomers with the chiral environment of biological systems, such as enzymes and receptors, necessitates the study of each enantiomer in isolation. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the enantiomers of 4-hydroxypentanoic acid, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties of 4-Hydroxypentanoic Acid Enantiomers

The (R) and (S) enantiomers of 4-hydroxypentanoic acid share identical physical properties in a non-chiral environment. However, their interaction with plane-polarized light and other chiral

molecules is distinct.

| Property | (R)-4-hydroxypentanoic acid | (S)-4-hydroxypentanoic acid | Racemic 4-hydroxypentanoic acid |
|-------------------|---|---|---|
| Molecular Formula | C ₅ H ₁₀ O ₃ | C ₅ H ₁₀ O ₃ | C ₅ H ₁₀ O ₃ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |
| IUPAC Name | (4R)-4-hydroxypentanoic acid | (4S)-4-hydroxypentanoic acid | (RS)-4-hydroxypentanoic acid |
| CAS Number | 13532-37-1 (unspecified stereochemistry) | 13532-37-1 (unspecified stereochemistry) | 13532-37-1 |
| Boiling Point | 277.3 °C at 760 mmHg[1] | 277.3 °C at 760 mmHg[1] | 277.3 °C at 760 mmHg[1] |
| Density | 1.14 g/cm ³ [1] | 1.14 g/cm ³ [1] | 1.14 g/cm ³ [1] |
| Optical Rotation | Specific rotation value ([α] _D) is equal in magnitude but opposite in sign to the (S)-enantiomer. | Specific rotation value ([α] _D) is equal in magnitude but opposite in sign to the (R)-enantiomer. | 0° |

Synthesis of 4-Hydroxypentanoic Acid Enantiomers

The synthesis of enantiomerically pure forms of 4-hydroxypentanoic acid is crucial for investigating their distinct biological activities. While the racemic mixture is commonly produced via the catalytic hydrogenation of levulinic acid, enantioselective methods are required to obtain the individual stereoisomers.[1]

Racemic Synthesis: Catalytic Hydrogenation of Levulinic Acid

The most common route to 4-hydroxypentanoic acid involves the hydrogenation of levulinic acid, a bio-based platform chemical.[1] This method typically yields a racemic mixture of (R)-

and (S)-4-hydroxypentanoic acid.

Experimental Protocol: Racemic Synthesis of 4-Hydroxypentanoic Acid

Objective: To synthesize racemic 4-hydroxypentanoic acid via the catalytic hydrogenation of levulinic acid.

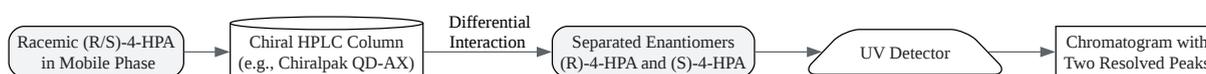
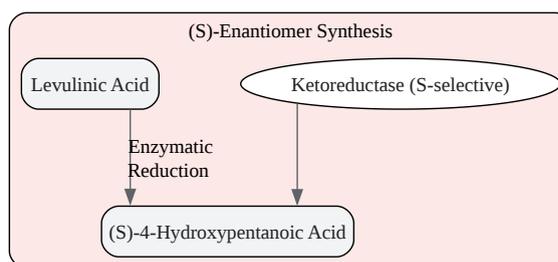
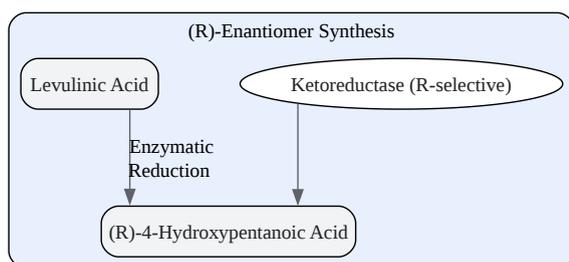
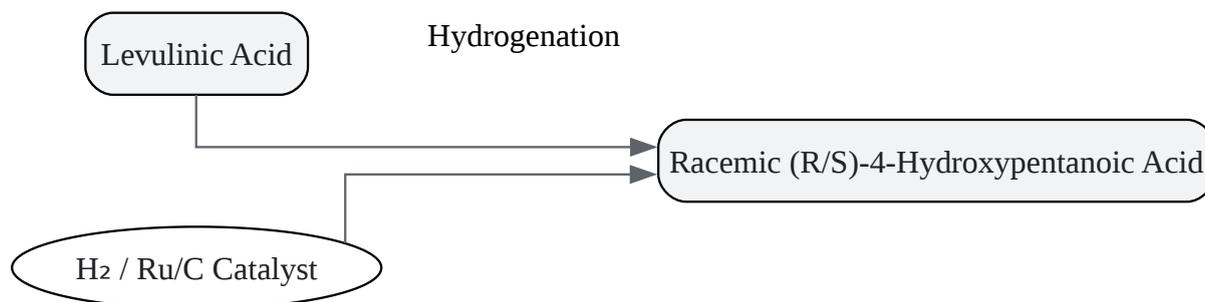
Materials:

- Levulinic acid
- Ruthenium on carbon (Ru/C) catalyst (5 wt%)
- Deionized water
- Hydrogen gas (high purity)
- High-pressure autoclave reactor
- Filtration apparatus

Procedure:

- Prepare a solution of levulinic acid in deionized water (e.g., 10 wt%).
- Add the Ru/C catalyst to the solution (e.g., 1 wt% relative to levulinic acid).[1]
- Transfer the mixture to a high-pressure autoclave reactor.
- Seal the reactor and purge with nitrogen gas, followed by hydrogen gas to remove any air.[1]
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified duration (e.g., 4-6 hours).[1]
- After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

- Separate the catalyst from the reaction mixture by filtration.[1]
- The resulting aqueous solution contains racemic 4-hydroxypentanoic acid, which can be used as is or further purified.



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Sources

- [1. chiraltech.com \[chiraltech.com\]](https://www.chiraltech.com)
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